molecular formula C6H5BrSe B105852 Bromoselenobenzene CAS No. 34837-55-3

Bromoselenobenzene

Cat. No. B105852
CAS RN: 34837-55-3
M. Wt: 235.98 g/mol
InChI Key: LCEFEIBEOBPPSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromobenzene derivatives can be achieved through various methods. For instance, the palladium-catalyzed coupling of 4-bromo-2,5-di-n-hexylbenzeneboronic acid is described as a method to produce poly(para-phenylene) derivatives with high degrees of polymerization . Another synthesis method involves a copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide, leading to the formation of benzo[b]thiophenes . Additionally, the synthesis of tritiated bromobenzene derivatives is reported through exchange-tritiation of anilines, followed by diazotization and Sandmeyer coupling .

Molecular Structure Analysis

The molecular structure of bromobenzene and its isotopically substituted species has been studied using microwave spectroscopy. The structure of bromobenzene is consistent with hexagonal symmetry of the benzene ring, and the quadrupole coupling data suggest a small degree of double-bond character for the carbon-bromine bond . NMR spectroscopy of bromobenzene in a liquid crystalline phase has provided values for dipole-dipole coupling constants and the deuterium quadrupole coupling constants, which are indicative of the molecular structure .

Chemical Reactions Analysis

Bromobenzene derivatives undergo various chemical reactions. The photodissociation of bromobenzene and its dibrominated and tribrominated derivatives has been studied, revealing that the symmetry of the molecule influences the presence of ultrafast predissociation channels . Additionally, the fragmentation of the bromobenzene ion has been analyzed, leading to insights into the energetics and rate-energy dependence of the fragmentation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzene derivatives have been extensively studied. Photoelectron spectroscopy has been used to study the ionization and fragmentation of bromobenzene, providing information on the energetics and dynamics of these processes . The influence of the bromine atom on the photoelectron angular distributions and branching ratios of bromobenzene has been investigated, showing the impact of the Cooper minimum associated with the bromine atom . The differential structure factor of liquid bromobenzene has been determined by anomalous X-ray scattering, revealing information about the Br-Br atom pairs in the liquid phase . Furthermore, the photoelectron, ultraviolet, and vacuum ultraviolet photoabsorption spectra of bromobenzene have been interpreted using ab initio and DFT computations, leading to the identification of Rydberg states and the analysis of vibrational structures .

Scientific Research Applications

Brominated Flame Retardants in Indoor Environments

Brominated flame retardants, including Bromoselenobenzene, are widely used in consumer products to reduce flammability. The occurrence of these compounds has been extensively studied in indoor air, dust, and consumer goods. However, the increasing application of these substances necessitates more research to understand their environmental fate and potential risks. Concerns have been raised about their environmental persistence and toxicity, leading to calls for improved analytical methods and further research on their emission sources and potential leaching into indoor environments (Zuiderveen et al., 2020).

Electrochemical Water Treatment

In the realm of water treatment, particularly in the treatment of contaminated water, electrochemical processes are pivotal. These processes significantly depend on the concentration of bromide and brominated compounds like Bromoselenobenzene. The formation of brominated organic compounds during the electrochemical treatment can potentially compromise the quality of the treated effluent. This underscores the necessity for continuous research to address the formation of toxic byproducts and optimize the performance of electrochemical water treatment systems (Radjenovic & Sedlak, 2015).

Safety And Hazards

Bromoselenobenzene is considered hazardous. It can cause severe skin burns and eye damage. It may also cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed or inhaled .

Future Directions

The future directions for the study of Bromoselenobenzene and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, and physical and chemical properties. The development of new algorithms with the aid of powerful computational hardware could make this topic promising and with good prospects .

properties

IUPAC Name

phenyl selenohypobromite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrSe/c7-8-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEFEIBEOBPPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Se]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188387
Record name Bromoselenobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromoselenobenzene

CAS RN

34837-55-3
Record name Benzeneselenenyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34837-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromoselenobenzene
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Record name Bromoselenobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromoselenobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Sevrin, W Dumont, L Hevesi, A Krief - Tetrahedron Letters, 1976 - Elsevier
Method C: a CH 2 Cl 2 (1, 5 ml) solution of selenide 1 (0.5 mmole) is slowly added to a stirred suspension of triethyl amine (10 mmoles)/bromine (1 mmole) in CH 2 Cl 2 at 20 C. Stirring …
Number of citations: 65 www.sciencedirect.com
X Wang, S Zhang, Y Pang, H Yuan, X Liang… - European Journal of …, 2014 - Elsevier
… The lactone carbanion firstly reacted with bromoselenobenzene (PhSeBr) to form tert-butyloxycarbonyl-2-phenylselanyl-12a-aza-pentadecanelactone, which was then oxidized with …
Number of citations: 6 www.sciencedirect.com
EE Turner - 1962 - royalsocietypublishing.org
… methyl selenide added on bromine to give a well-defined, bright-red crystalline dibromide, which decomposed quantitatively on heating into methyl bromide and bromoselenobenzene. …
Number of citations: 2 royalsocietypublishing.org
WR Gaythwaite - 1930 - search.proquest.com
The historical survey traces the development of the electronic theory of valency; defines the polar, nonpolar, and semi-polar double bond with special reference to the stereochemistry …
Number of citations: 4 search.proquest.com

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